molecular formula C17H17NO4 B7628919 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid

3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid

Cat. No.: B7628919
M. Wt: 299.32 g/mol
InChI Key: DDSYGCYAHZKUIR-UHFFFAOYSA-N
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Description

3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoyl group substituted with a phenylmethoxy group and an amino group attached to a propanoic acid backbone

Properties

IUPAC Name

3-[(4-phenylmethoxybenzoyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c19-16(20)10-11-18-17(21)14-6-8-15(9-7-14)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSYGCYAHZKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-phenylmethoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride.

    Amination: The acyl chloride is then reacted with 3-aminopropanoic acid under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form a phenylmethoxy ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products Formed

    Oxidation: Phenylmethoxy ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid involves its interaction with specific molecular targets. The phenylmethoxy group can interact with hydrophobic pockets in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-Hydroxyphenyl)amino]propanoic acid: This compound has a hydroxy group instead of a phenylmethoxy group, which can influence its reactivity and biological activity.

    3-Amino-3-(4-methylphenyl)propanoic acid: This compound features a methyl group on the phenyl ring, which can affect its chemical properties and applications.

Uniqueness

3-[(4-Phenylmethoxybenzoyl)amino]propanoic acid is unique due to the presence of the phenylmethoxy group, which can enhance its hydrophobic interactions and potentially increase its biological activity compared to similar compounds.

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